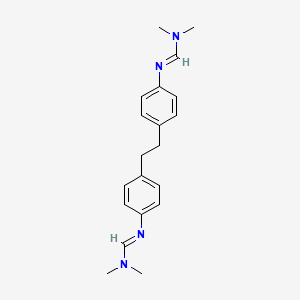![molecular formula C11H13BO2Si B12575189 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- CAS No. 473474-63-4](/img/structure/B12575189.png)
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C11H13BO2Si. It is a derivative of benzodioxaborole, featuring a trimethylsilyl-ethynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- typically involves the reaction of benzodioxaborole with trimethylsilylacetylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques and equipment is essential to achieve consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical research, particularly in studying enzyme interactions and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Wirkmechanismus
The mechanism of action of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound can form reversible covalent complexes with other molecules, facilitating its use in molecular recognition and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Benzodioxaborole: A parent compound with similar structural features but lacking the trimethylsilyl-ethynyl group.
Trimethylsilyl-ethynyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- stands out due to its unique combination of the benzodioxaborole core and the trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules highlights its versatility and potential for further research and development .
Eigenschaften
CAS-Nummer |
473474-63-4 |
|---|---|
Molekularformel |
C11H13BO2Si |
Molekulargewicht |
216.12 g/mol |
IUPAC-Name |
2-(1,3,2-benzodioxaborol-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H13BO2Si/c1-15(2,3)9-8-12-13-10-6-4-5-7-11(10)14-12/h4-7H,1-3H3 |
InChI-Schlüssel |
PFJZLTPPHKGGOF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
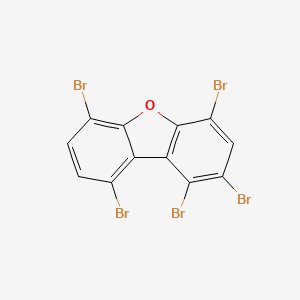
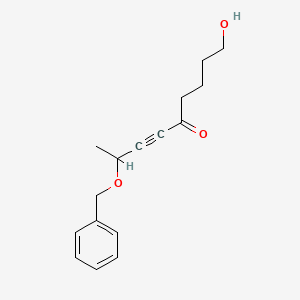


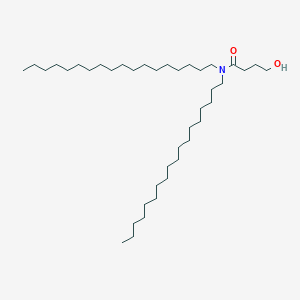
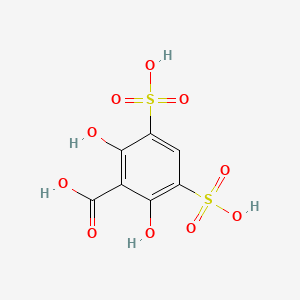
methyl}benzene-1,3-diol](/img/structure/B12575140.png)

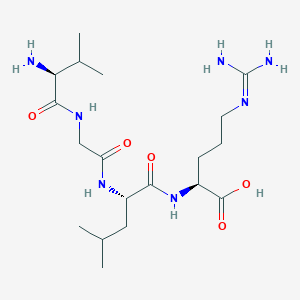
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)


